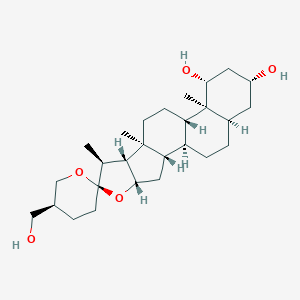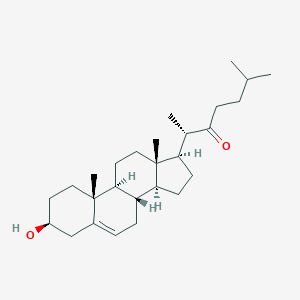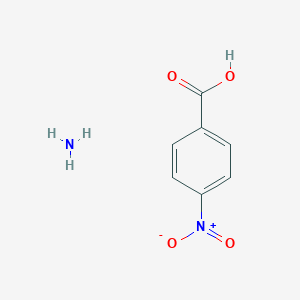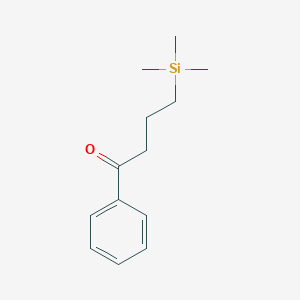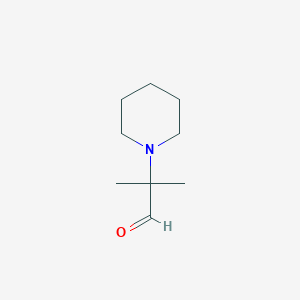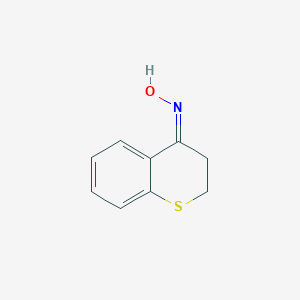![molecular formula C19H18N2O7 B098573 Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate CAS No. 15298-42-7](/img/structure/B98573.png)
Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied.
Mécanisme D'action
The mechanism of action of Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate is not fully understood, but studies have suggested that it may work by inhibiting various enzymes and signaling pathways involved in cancer cell growth, neurodegeneration, and infectious disease. For example, studies have suggested that this compound may inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair, leading to DNA damage and cell death. In addition, Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate may work by inhibiting various signaling pathways involved in inflammation and oxidative stress, leading to neuroprotection and inhibition of infectious disease growth.
Effets Biochimiques Et Physiologiques
Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate has been shown to have a variety of biochemical and physiological effects. For example, studies have demonstrated that this compound can induce apoptosis in cancer cells, leading to cell death. In addition, Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate has been shown to have antioxidant properties, protecting against oxidative stress and inflammation in the brain. Finally, this compound has been shown to have antibacterial and antiviral properties, inhibiting the growth of various infectious agents.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate has several advantages for use in lab experiments. For example, this compound has been shown to be highly effective in inhibiting the growth of cancer cells, making it a promising candidate for cancer research. In addition, Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate has been shown to have low toxicity, making it a safer alternative to other compounds with similar properties. However, there are also some limitations to using this compound in lab experiments. For example, the synthesis method for Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate is complex and time-consuming, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for research on Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate. For example, further studies are needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective treatments for cancer, neurodegenerative diseases, and infectious diseases. In addition, future research could focus on optimizing the synthesis method for Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate, making it more efficient and cost-effective for use in lab experiments. Finally, future research could focus on developing new derivatives of this compound with improved properties, such as increased potency or decreased toxicity.
Méthodes De Synthèse
The synthesis method for Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate involves a multi-step process that begins with the reaction of 2,6-dimethyl-4-nitrophenol with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then reacted with hydrazine hydrate to form the hydrazide intermediate, which is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to yield the final product.
Applications De Recherche Scientifique
Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate has been studied for its potential applications in a variety of scientific research areas, including cancer research, neurodegenerative diseases, and infectious diseases. This compound has been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells and induce apoptosis. In addition, Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate has been shown to have neuroprotective effects, with studies demonstrating its ability to protect against oxidative stress and inflammation in the brain. Finally, this compound has been studied for its potential applications in treating infectious diseases, with studies demonstrating its ability to inhibit the growth of bacteria and viruses.
Propriétés
Numéro CAS |
15298-42-7 |
|---|---|
Nom du produit |
Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate |
Formule moléculaire |
C19H18N2O7 |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
methyl 2-(5,10-dihydroxy-2,6-dimethyl-4,11-dioxo-8,9-dihydro-6H-isochromeno[7,6-f]indazol-8-yl)acetate |
InChI |
InChI=1S/C19H18N2O7/c1-7-12-9(4-8(28-7)5-11(22)27-3)16(23)14-13(18(12)25)17(24)10-6-21(2)20-15(10)19(14)26/h6-8,23,25H,4-5H2,1-3H3 |
Clé InChI |
UKFKOEFYGVRJTN-UHFFFAOYSA-N |
SMILES isomérique |
CC1C2=C(CC(O1)CC(=O)OC)C(=O)C3=C(C2=O)C(=O)C4=CN(NC4=C3O)C |
SMILES |
CC1C2=C(CC(O1)CC(=O)OC)C(=C3C(=C2O)C(=O)C4=CN(N=C4C3=O)C)O |
SMILES canonique |
CC1C2=C(CC(O1)CC(=O)OC)C(=O)C3=C(C2=O)C(=O)C4=CN(NC4=C3O)C |
Synonymes |
2,4,6,8,9,11-Hexahydro-5,10-dihydroxy-2,6-dimethyl-4,11-dioxo[2]benzopyrano[7,6-f]indazole-8-acetic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



